8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a cyclohexylamino group, a heptyl chain, and a tetrahydropurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a heptyl halide, followed by the introduction of a cyclohexylamino group through nucleophilic substitution. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs with different functional groups introduced at the amino or heptyl positions.
Scientific Research Applications
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the purine core.
Heptylamine: An aliphatic amine with a heptyl chain but without the cyclohexylamino group or purine core.
Caffeine: A purine derivative with structural similarities but different functional groups and biological activity.
Uniqueness
8-(cyclohexylamino)-7-heptyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a cyclohexylamino group, a heptyl chain, and a tetrahydropurine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-(cyclohexylamino)-7-heptyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-3-4-5-6-10-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-14-11-8-7-9-12-14/h14H,3-13H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSFMZZUUOOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1NC3CCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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